BenchChemオンラインストアへようこそ!

Nepafenac

Ocular Pharmacokinetics Corneal Permeability Prodrug Delivery

Nepafenac (CAS 78281-72-8) is a unique non-ionizable, lipophilic ophthalmic NSAID prodrug. Unlike ketorolac or diclofenac, its prodrug design enables intact corneal penetration and tissue-specific bioactivation to amfenac within the iris, ciliary body, and retina/choroid. This achieves a 3.6-fold higher aqueous humor Cmax (205.3 vs. 57.5 ng/mL) and 2-8x faster Tmax (30 min vs. 60-240 min). Ideal for posterior segment inflammation models and ophthalmic formulation R&D.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 78281-72-8
Cat. No. B1678188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNepafenac
CAS78281-72-8
SynonymsAL 6515;  AL6515;  AL-6515;  AHR 9434;  AHR9434;  AHR-9434;  Nevanac;  Nepafenac;  Nevanac.
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N
InChIInChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18)
InChIKeyQEFAQIPZVLVERP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nepafenac (CAS 78281-72-8): Procurement-Grade Ophthalmic NSAID Prodrug for Cataract Surgery and Posterior Segment Indications


Nepafenac (CAS 78281-72-8) is a topical ophthalmic nonsteroidal anti-inflammatory drug (NSAID) and a prodrug of amfenac, a potent non-selective cyclooxygenase (COX-1 and COX-2) inhibitor [1]. It is characterized by its unique prodrug design, which enables rapid corneal penetration and subsequent bioactivation by intraocular hydrolases, leading to high localized drug concentrations in anterior and posterior segment tissues including the iris, ciliary body, and retina/choroid [2]. The compound is commercially available as an ophthalmic suspension in two principal strengths: 0.1% (three-times daily dosing) and a reformulated 0.3% suspension with smaller particle size for once-daily dosing, both indicated for the treatment of pain and inflammation associated with cataract surgery, with the additional European indication for reducing the risk of postoperative macular edema in diabetic patients [3].

Why Ketorolac, Diclofenac, and Bromfenac Are Not Interchangeable with Nepafenac in Ophthalmic Applications


Ophthalmic NSAIDs share a common mechanism of action but differ critically in their physicochemical properties governing corneal permeation, intraocular biodistribution, and target tissue accumulation. Nepafenac is a non-ionizable, lipophilic prodrug that penetrates the cornea in its inactive form, undergoing enzymatic bioactivation to amfenac selectively within intraocular tissues [1]. In contrast, ketorolac, diclofenac, and bromfenac are administered as active NSAIDs with polar, ionizable structures that limit corneal permeability and posterior segment exposure [2]. These fundamental differences in drug delivery and metabolic activation render in-class compounds non-substitutable without compromising therapeutic outcomes, particularly for indications involving the posterior segment or requiring rapid onset of action. The following evidence-based comparisons quantify exactly where nepafenac diverges from its closest analogs, providing actionable criteria for scientific selection and procurement decision-making.

Nepafenac (CAS 78281-72-8) Product-Specific Quantitative Evidence for Scientific Selection


Corneal Permeability: 6-Fold Greater Penetration Than Diclofenac

Nepafenac demonstrates substantially enhanced corneal penetration compared to diclofenac sodium, a widely used ophthalmic NSAID. In vitro studies using isolated corneal tissue models revealed a six-fold greater corneal penetration rate for nepafenac relative to diclofenac [1]. This difference is attributed to nepafenac's non-ionizable, lipophilic molecular structure, whereas diclofenac possesses a more polar, acidic structure that hinders transcorneal diffusion [2]. The increased permeability enables more efficient delivery of the active moiety to intraocular target tissues, particularly relevant for conditions requiring high drug concentrations in the anterior and posterior chambers.

Ocular Pharmacokinetics Corneal Permeability Prodrug Delivery

Aqueous Humor Cmax: 3.6-Fold Higher Than Ketorolac Despite Lower Formulation Strength

In a randomized, double-masked, multicenter clinical study comparing three commercially available ophthalmic NSAIDs, nepafenac 0.1% achieved a significantly higher peak aqueous humor concentration (Cmax) compared to ketorolac 0.4% and bromfenac 0.09%. The prodrug nepafenac had the shortest time to peak concentration and the greatest peak aqueous humor concentration. The Cmax of nepafenac was significantly higher than that of the other drugs (P<0.05), including the higher-concentration ketorolac 0.4% formulation [1]. Another comparative analysis reported a peak aqueous concentration of nepafenac and its active metabolite amfenac of 205.3 ng/mL and 70.1 ng/mL respectively, compared to 57.5 ng/mL for ketorolac 0.4% and 25.9 ng/mL for bromfenac 0.09% [2].

Ocular Pharmacokinetics Aqueous Humor Concentration Bioavailability

COX-2 Inhibitory Potency: Amfenac (Nepafenac Metabolite) Superior to Ketorolac and Bromfenac

In vitro pharmacodynamic assessments comparing the COX-1 and COX-2 inhibitory activities of nepafenac, its active metabolite amfenac, ketorolac, and bromfenac demonstrated that amfenac was the most potent COX-2 inhibitor among all tested compounds [1]. Ketorolac showed the most potent COX-1 inhibition, whereas amfenac exhibited greater potency at COX-2 inhibition than ketorolac or bromfenac [2]. The COX-1 activity of amfenac was similar to that of bromfenac, and the combination of its COX-1 and COX-2 activities makes it superior to bromfenac or ketorolac in terms of overall inhibitory profile [3]. Nepafenac itself exhibits only weak COX-1 inhibitory activity (IC50 = 64.3 µM) and acts as a selective COX-2 inhibitor with an IC50 of 0.12 µM , underscoring the critical role of bioactivation in achieving therapeutic effect.

Cyclooxygenase Inhibition Pharmacodynamics Enzyme Assay

Combined AUC (Nepafenac + Amfenac): Highest Total Ocular Bioavailability Among Tested NSAIDs

In the same randomized clinical trial evaluating aqueous humor concentrations, the area under the curve (AUC) of nepafenac was significantly higher (P<0.05) than the AUCs of amfenac, ketorolac, and bromfenac. Critically, the combined AUCs of nepafenac and its active metabolite amfenac were the highest of all drugs tested (P<0.05), reflecting sustained intraocular exposure to the active therapeutic moiety [1]. This indicates that nepafenac acts as a depot, providing sustained conversion to the active molecule over an extended period, whereas ketorolac and bromfenac lack this prodrug-derived reservoir effect [2].

Ocular Pharmacokinetics Area Under the Curve Bioavailability

Posterior Segment Efficacy: Unique Suppression of Retinal PGE2 and Blood-Retinal Barrier Breakdown Not Achieved by Ketorolac or Diclofenac

Preclinical studies demonstrate that topical nepafenac administration significantly suppresses prostaglandin E2 (PGE2) synthesis in the retina/choroid and inhibits prostaglandin-mediated blood-retinal barrier breakdown with concurrent protein extravasation into the vitreous [1]. In the same experimental models, topical ketorolac and diclofenac failed to inhibit these key markers of posterior segment inflammation [2]. This differential effect is attributed to nepafenac's superior corneal permeation, intraocular biodistribution, and tissue-specific bioactivation to amfenac in the retina and choroid [3].

Posterior Segment Inflammation Blood-Retinal Barrier Prostaglandin Inhibition

Formulation Advantage: 0.3% Suspension with Reduced Particle Size Enables Once-Daily Dosing and Enhanced Bioavailability

The reformulated nepafenac 0.3% ophthalmic suspension (Ilevro) incorporates a particle size reduction to approximately 40% of that found in the original 0.1% suspension, resulting in faster dissolution and approximately two-fold higher aqueous humor concentrations (maximum and AUC) after a single dose [1]. This formulation also includes excipients such as HP-Guar and carbomer to increase precorneal residence time [2]. The enhanced pharmacokinetics enable once-daily (QD) dosing while maintaining equivalent anti-inflammatory efficacy compared to the 0.1% formulation dosed three-times daily (TID) [3]. In a large active-comparator trial enrolling over 2,000 patients, complete clearing of inflammation (0 cells and 0 flare) at day 14 postoperatively was achieved by 65% of nepafenac 0.3% QD patients and 67% of nepafenac 0.1% TID patients, demonstrating non-inferiority [4].

Pharmaceutical Formulation Nanosuspension Patient Compliance

Nepafenac (CAS 78281-72-8): Prioritized Application Scenarios for Scientific and Industrial Use


Post-Cataract Surgery Inflammation and Pain Management: Maximizing Intraocular Drug Exposure

Nepafenac 0.1% or 0.3% ophthalmic suspension is indicated for the prevention and treatment of postoperative pain and inflammation following cataract surgery. The compound's superior aqueous humor Cmax (205.3 ng/mL vs. 57.5 ng/mL for ketorolac 0.4%) and shortest time to peak concentration (30 minutes vs. 60-240 minutes) ensure rapid and high local drug availability at the surgical site [1]. The reformulated 0.3% once-daily formulation achieves comparable efficacy to 0.1% TID while improving patient convenience, supported by a large non-inferiority trial [2].

Prevention of Pseudophakic Cystoid Macular Edema in High-Risk Diabetic Patients

For diabetic patients undergoing cataract surgery who are at elevated risk for postoperative cystoid macular edema (CME), nepafenac offers a unique pharmacologic advantage. Preclinical data demonstrate that topical nepafenac significantly inhibits retinal/choroidal PGE2 synthesis and blood-retinal barrier breakdown, effects not achieved by ketorolac or diclofenac [1]. This posterior segment bioactivity stems from the prodrug's tissue-specific bioactivation to amfenac in the retina and choroid, providing a scientific rationale for its European indication for reducing macular edema risk [2].

Ocular Inflammation Models Requiring High Posterior Segment Drug Exposure

In preclinical research models investigating posterior segment inflammation, retinal vascular permeability, or choroidal neovascularization, nepafenac provides a tool compound that achieves quantifiable intraocular amfenac concentrations in posterior tissues following topical administration [1]. Unlike ketorolac or diclofenac, which demonstrate negligible posterior segment penetration, nepafenac enables non-invasive topical delivery to retinal and choroidal targets, eliminating the need for intravitreal injections in certain experimental paradigms [2].

Formulation Development and Ophthalmic Drug Delivery Research

Nepafenac's physicochemical properties—notably its low aqueous solubility (0.014 mg/mL) and requirement for suspension or cyclodextrin complexation—make it a valuable model compound for developing and benchmarking novel ophthalmic drug delivery systems [1]. Comparative studies have shown that cyclodextrin-based nepafenac solutions achieve an 18-fold higher transcorneal permeation rate versus the commercial Nevanac 0.1% suspension [2]. This provides a quantifiable benchmark for evaluating innovative formulation strategies, nanosuspensions, or sustained-release technologies aimed at improving ocular bioavailability of poorly soluble ophthalmic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nepafenac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.